半胱氨酸蛋白酶抑制剂(盐酸盐)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cysteine Protease inhibitors are crucial for regulating proteolysis in living organisms under physiological and pathological conditions . They are an important tool of nature to regulate and control proteolysis . Cysteine proteases react via a nucleophilic reaction mechanism that involves a cysteine residue and the proton of a proximal histidine .

Synthesis Analysis

The synthesis of a novel covalent inhibitor of cysteine proteases has been reported, where the epoxide has been replaced by the iodoacetyl functional group . This molecule is similar in action to E-64 and DCG-04, the commonly applied inhibitors .

Molecular Structure Analysis

The structural data indicate that the protein fold is not a major obstacle for the evolution of a protease inhibitor . It appears that nature can convert almost any starting fold into an inhibitor of a protease .

Chemical Reactions Analysis

Cysteine proteases react via a nucleophilic reaction mechanism that involves a cysteine residue and the proton of a proximal histidine . The first step is deprotonation of a thiol in the enzyme’s active site by a histidine residue .

Physical And Chemical Properties Analysis

Cysteine proteases are one of the five major classes of proteolytic enzymes . They constitute the biocatalysts, which hydrolyze peptide bonds in various proteins .

科学研究应用

疟疾研究

半胱氨酸蛋白酶抑制剂在疟疾研究中显示出显著的潜力。它们阻断寄生虫血红蛋白水解和在恶性疟原虫中的发育,表明在这些过程中发挥着关键作用。对半胱氨酸蛋白酶(如血红蛋白酶-2 和血红蛋白酶-3)的研究,它们是血红蛋白降解的关键,突出了它们作为潜在抗疟疾药物靶点的意义。这些蛋白酶在寄生虫食物泡中的表达、位置和活性强调了它们在天然血红蛋白水解中的作用,为疟疾寄生虫生物学和治疗策略提供了见解 (Sijwali 等人,2001 年),(Rosenthal 等人,2002 年)。

癌症研究

在癌症的背景下,半胱氨酸蛋白酶抑制剂因其在人脑肿瘤中的作用而受到研究。它们被认为是保护因子,可以防止肿瘤生长和扩散。对这些抑制剂在脑肿瘤(包括星形细胞瘤和脑膜瘤)中的研究揭示了半胱氨酸蛋白酶抑制剂在癌症治疗中的潜力 (Berdowska 等人,2001 年)。

诊断应用

胱抑素 C,一种半胱氨酸蛋白酶抑制剂,因其在各种生理和病理过程中的作用而受到研究。它参与肿瘤侵袭、转移、炎症过程和神经系统疾病,使其成为这些疾病的关键生物标志物。此外,其稳定的血清浓度表明其有可能替代肌酐测量肾小球滤过率,表明其在各种疾病中的诊断应用 (Reed,2000 年)。

神经退行性疾病

半胱氨酸蛋白酶抑制剂靶向半胱天冬酶、钙蛋白酶和组织蛋白酶等酶,它们在神经退行性疾病中很重要。抑制和选择性之间的平衡对于制定针对这些疾病的治疗策略至关重要。钙蛋白酶和组织蛋白酶抑制剂的综述突出了半胱氨酸蛋白酶抑制剂在治疗神经退行性疾病中的挑战和潜力 (Siklos 等人,2015 年)。

植物生物学

在植物生物学中,来自拟南芥的半胱氨酸蛋白酶抑制剂 AtCYS1 等参与抵抗昆虫和病原体。AtCYS1 抑制超敏细胞死亡,并因创伤和病原体攻击而诱导,突出了其在植物防御机制中的作用 (Belenghi 等人,2003 年)。

口腔健康

在口腔健康方面,人的唾液胱抑素因其在抑制参与牙周组织破坏的半胱氨酸蛋白酶中的作用而受到研究。唾液胱抑素对这些蛋白酶的抑制表明在口腔环境中具有保护作用,有助于控制蛋白水解事件和维持口腔健康 (Baron 等人,2008 年)。

作用机制

Target of Action

Cysteine Protease Inhibitor Hydrochloride primarily targets cysteine proteases , a class of proteolytic enzymes . These enzymes are involved in various biological processes, including extracellular matrix turnover, antigen presentation, digestion, immune invasion, hemoglobin hydrolysis, parasite invasion, and egress . They play a key role in the regulation of cellular status and protein function, particularly in cancer metabolism and cancer cell survival .

Mode of Action

Cysteine Protease Inhibitor Hydrochloride interacts with its targets by binding to the active site of cysteine proteases, thereby inhibiting their activity . The inhibitor prevents unwanted digestion by acting as an endogenous inhibitor of the mature enzyme . The prodomain of the enzyme, which is necessary for the activation of the mature enzyme, is removed through different modes .

Biochemical Pathways

Cysteine Protease Inhibitor Hydrochloride affects various biochemical pathways. It regulates the processing of transglutaminases, crucial in the biochemical pathway responsible for regulating the cross-linking and desquamation of the stratum corneum . It also plays a role in the regulation of programmed cell death in plants . The inhibitor’s action on cysteine proteases can lead to the complete proteolysis of cell adhesive structures, notably the desmogleins .

Pharmacokinetics

It’s known that the inhibitor can block the active site of cysteine proteases , suggesting that it can interact directly with its target enzymes in the body.

Result of Action

The action of Cysteine Protease Inhibitor Hydrochloride leads to various molecular and cellular effects. By inhibiting cysteine proteases, it can prevent the excessive cleavage of antigenic epitopes , regulate the balance between the loss of the outer squames and mitosis of the cells in the basal cell layer , and block programmed cell death triggered by oxidative stress . Uncontrolled proteolytic activity, which can lead to abnormal hair follicle formation and deleterious effects on the skin barrier function, can be prevented by the inhibitor .

Action Environment

The action, efficacy, and stability of Cysteine Protease Inhibitor Hydrochloride can be influenced by various environmental factors. It’s known that cysteine proteases are present in all living organisms , suggesting that the inhibitor’s action might be influenced by the biological environment in which these enzymes are present.

未来方向

Cysteine proteases are promising drug targets for various diseases . The prodomain acts as an endogenous inhibitor of the mature enzyme . For activation of the mature enzyme, removal of the prodomain is necessary and achieved by different modes . Future prospects include targeting diseases caused by parasites and focusing on specific active site-directed “warheads” already proven efficacious for targeting other disease processes involving homologous cysteine proteases .

生化分析

Biochemical Properties

Cysteine Protease Inhibitor Hydrochloride interacts with cysteine proteases, a type of enzyme that catalyzes the breakdown of proteins by hydrolyzing peptide bonds . This interaction is characterized by the inhibitor binding to the active site of the enzyme, preventing it from engaging with its usual substrates .

Cellular Effects

The effects of Cysteine Protease Inhibitor Hydrochloride on cells are largely due to its inhibitory action on cysteine proteases. By inhibiting these enzymes, it can affect various cellular processes, including protein degradation, cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Cysteine Protease Inhibitor Hydrochloride exerts its effects at the molecular level primarily through its interaction with cysteine proteases. It binds to the active site of these enzymes, preventing them from catalyzing the hydrolysis of peptide bonds in proteins . This can lead to changes in gene expression and other cellular processes .

Metabolic Pathways

Cysteine Protease Inhibitor Hydrochloride is involved in the metabolic pathways related to protein degradation, given its role as an inhibitor of cysteine proteases

属性

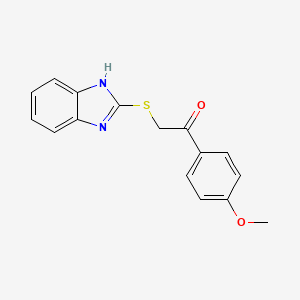

IUPAC Name |

4-[3-[4-(aminomethyl)phenyl]phenoxy]pyrimidine-2-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O.ClH/c19-11-13-4-6-14(7-5-13)15-2-1-3-16(10-15)23-18-8-9-21-17(12-20)22-18;/h1-10H,11,19H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZJROVPTNXLPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC(=NC=C2)C#N)C3=CC=C(C=C3)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-benzylpiperidin-4-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2631165.png)

![2-Acetamido-N-[(4-tert-butylphenyl)-cyanomethyl]propanamide](/img/structure/B2631168.png)

![6-methyl-N-(3-methylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2631169.png)

![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2631170.png)

![1-[3-(2-methoxyphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2631175.png)

![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(5-ethyl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B2631177.png)

![2-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2631180.png)

![(Z)-2-(2-fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2631182.png)